(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetic acid
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Overview
Description
(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring, an ethylimino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetic acid typically involves the reaction of ethyl acetoacetate with N-ethylthiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazolidine ring. The final product is obtained after acidification and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The ethylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with known antidiabetic properties.
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid: Another thiazolidine derivative with potential biological activities.
Uniqueness
(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetic acid is unique due to its specific structural features, such as the ethylimino group and the acetic acid moiety
Properties
Molecular Formula |
C9H14N2O3S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-3-10-9-11(4-2)8(14)6(15-9)5-7(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
GNIQDUCUSLHMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)O)CC |
Origin of Product |
United States |
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